molecular formula C7H4ClN3O2 B3264443 3-Chloro-3-(p-nitrophenyl)-3H-diazirine CAS No. 39184-67-3

3-Chloro-3-(p-nitrophenyl)-3H-diazirine

Cat. No. B3264443
CAS RN: 39184-67-3
M. Wt: 197.58 g/mol
InChI Key: CROBFZCEBLSPFK-UHFFFAOYSA-N
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Description

3-Chloro-3-(p-nitrophenyl)-3H-diazirine is a chemical compound that has been studied for its interesting chemical properties . It has been used in the generation of carbonyl ylide, which can undergo 1,3-dipolar cycloaddition to benzaldehydes or intramolecularly cyclize to produce other compounds .


Synthesis Analysis

The synthesis of 3-Chloro-3-(p-nitrophenyl)-3H-diazirine involves complex chemical reactions. The thermal decomposition of 3-chloro-3-aryldiazirines has been investigated over the temperature range 60-100 °C . The intermediate carbenes have been isolated as norcaranes by the use of cyclohexene .


Molecular Structure Analysis

The molecular structure of 3-Chloro-3-(p-nitrophenyl)-3H-diazirine is complex and involves various chemical bonds. The nature of the pathway of ring rupture in diazirine is not well understood .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-3-(p-nitrophenyl)-3H-diazirine are complex and involve multiple steps. A carbonyl ylide generated from 3-chloro-3-(p-nitrophenyl)diazirine and acetone either 1,3-dipolar cycloadds to benzaldehydes to afford 2,2-dimethyl-4-aryl-5-(p-nitrophenyl)-dioxole or intramolecularly cyclizes to give 2-chloro-2-methyl-3-(p-nitrophenyl)-3-propanone and 2-methyl-3-(p-nitrophenyl)-1-propene-3-one as final products .

properties

IUPAC Name

3-chloro-3-(4-nitrophenyl)diazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7(9-10-7)5-1-3-6(4-2-5)11(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROBFZCEBLSPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-(p-nitrophenyl)-3H-diazirine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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